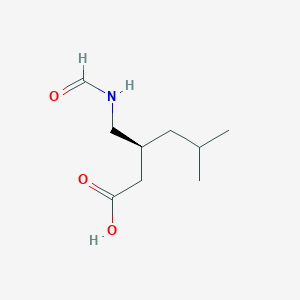
2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzylthio group, a methoxyethyl group, and a pyridinylmethyl group attached to an acetamide backbone, making it a versatile molecule for chemical modifications and functional studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This reaction is usually carried out in an aqueous medium under reflux conditions.
Acylation Reaction: The benzylthiourea is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the benzylthioacetamide intermediate.
Introduction of the Pyridinylmethyl Group: The benzylthioacetamide intermediate is reacted with 4-pyridinemethanol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to introduce the pyridinylmethyl group.
Methoxyethylation: Finally, the compound is treated with 2-methoxyethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In organic synthesis, 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the pyridinylmethyl group suggests it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用機序
The mechanism of action of 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzylthio group could facilitate binding to hydrophobic pockets, while the pyridinylmethyl group might engage in hydrogen bonding or π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
2-(Benzylthio)-N-(2-hydroxyethyl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-(Benzylthio)-N-(2-ethoxyethyl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with an ethoxyethyl group.
2-(Benzylthio)-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a pyridin-3-ylmethyl group.
Uniqueness
The unique combination of functional groups in 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide provides it with distinct chemical reactivity and potential biological activity. The methoxyethyl group offers different solubility and steric properties compared to hydroxyethyl or ethoxyethyl groups, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-12-11-20(13-16-7-9-19-10-8-16)18(21)15-23-14-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLOTWUAHRTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide](/img/structure/B2761108.png)
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2761118.png)
![2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2761120.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)


![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
